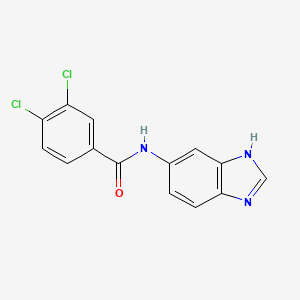
N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide: is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzimidazole ring fused with a benzene ring and substituted with a dichlorobenzamide group, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the dichlorobenzamide group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to exhibit antifungal, antibacterial, and antiviral activities, making them candidates for drug development.
Medicine
Medically, benzimidazole derivatives, including this compound, are explored for their potential therapeutic effects. They are investigated for their roles in treating infections and as anticancer agents.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide: Similar structure but with a different substitution pattern on the benzimidazole ring.
N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide: Similar structure but with different positions of chlorine atoms on the benzamide group.
Uniqueness
N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 4 positions of the benzamide group can enhance its binding affinity to molecular targets, making it a compound of interest in drug design and development.
Properties
Molecular Formula |
C14H9Cl2N3O |
|---|---|
Molecular Weight |
306.1 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-3-1-8(5-11(10)16)14(20)19-9-2-4-12-13(6-9)18-7-17-12/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
FPMCGVSRXDDTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)N=CN3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


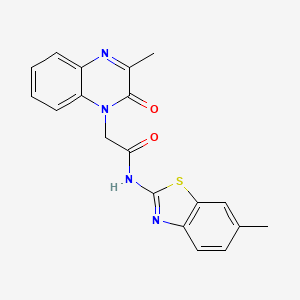
![N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide](/img/structure/B10994151.png)
![1-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]isoquinoline-4-carboxamide](/img/structure/B10994159.png)
![methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B10994166.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide](/img/structure/B10994171.png)
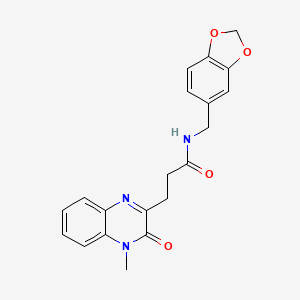
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B10994180.png)
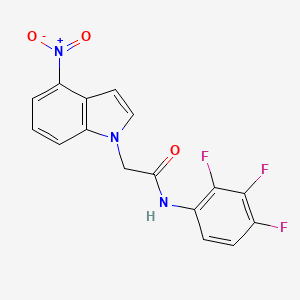
![methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate](/img/structure/B10994189.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10994191.png)
![3-{2-[(2S)-2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10994195.png)
![4-phenyl-N-[4-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B10994219.png)
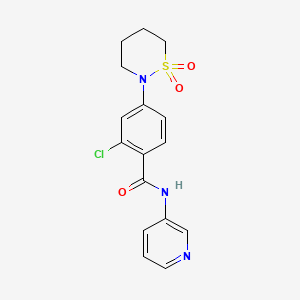
![3-(3,4-dimethoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one](/img/structure/B10994229.png)
